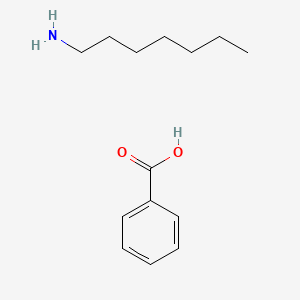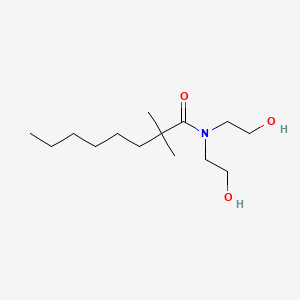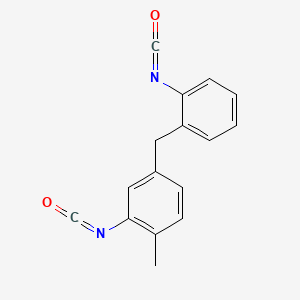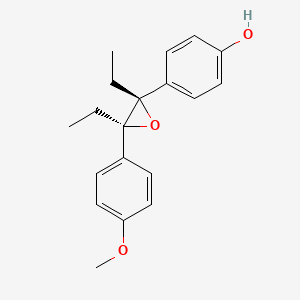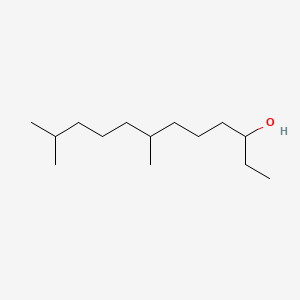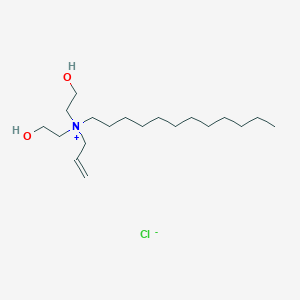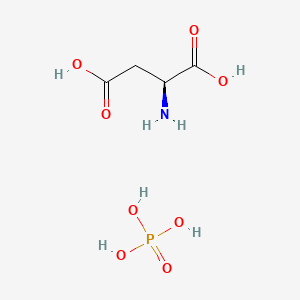
L-aspartic acid phosphoric acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-aspartic acid phosphoric acid salt is a compound formed by the combination of L-aspartic acid and phosphoric acid. L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It exists in two isoforms: L-aspartic acid and D-aspartic acid, with the L-isomer being more common in biological systems . Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-aspartic acid phosphoric acid salt typically involves the reaction of L-aspartic acid with phosphoric acid under controlled conditions. One common method involves dissolving L-aspartic acid in a suitable solvent, such as water or a mixture of water and an organic solvent. Phosphoric acid is then added to the solution, and the mixture is stirred at a specific temperature and pH to facilitate the formation of the salt. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in large reactors, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final salt in a pure form. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
L-aspartic acid phosphoric acid salt can undergo various chemical reactions, including:
Oxidation: The amino group of L-aspartic acid can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of L-aspartic acid, such as oxo derivatives, alcohol derivatives, and substituted derivatives. These products have different properties and applications depending on the nature of the functional groups introduced .
Applications De Recherche Scientifique
L-aspartic acid phosphoric acid salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
Mécanisme D'action
The mechanism of action of L-aspartic acid phosphoric acid salt involves its interaction with various molecular targets and pathways. In biological systems, L-aspartic acid is involved in the synthesis of proteins, neurotransmission, and energy production. It acts as a substrate for enzymes such as aspartate aminotransferase and participates in metabolic pathways such as the urea cycle and the malate-aspartate shuttle . Phosphoric acid contributes to the compound’s acidity and reactivity, enhancing its ability to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
L-aspartic acid phosphoric acid salt can be compared with other similar compounds, such as:
L-glutamic acid phosphoric acid salt: Similar in structure but with different properties and applications.
L-aspartic acid hydrochloride: A salt formed with hydrochloric acid, used in different contexts.
Polyaspartic acid: A polymer derived from aspartic acid with applications in biodegradable materials.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific properties and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
170082-99-2 |
|---|---|
Formule moléculaire |
C4H10NO8P |
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
(2S)-2-aminobutanedioic acid;phosphoric acid |
InChI |
InChI=1S/C4H7NO4.H3O4P/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H,6,7)(H,8,9);(H3,1,2,3,4)/t2-;/m0./s1 |
Clé InChI |
TYBFYWFTPNZNIS-DKWTVANSSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)O.OP(=O)(O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O.OP(=O)(O)O |
Numéros CAS associés |
170082-99-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
